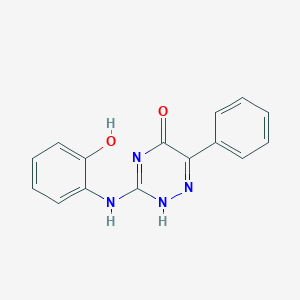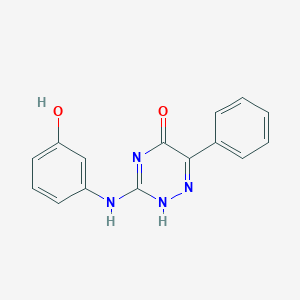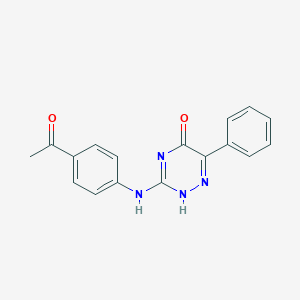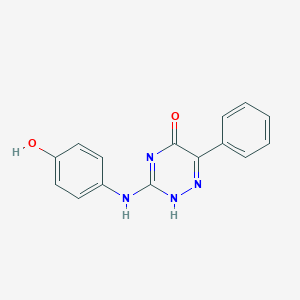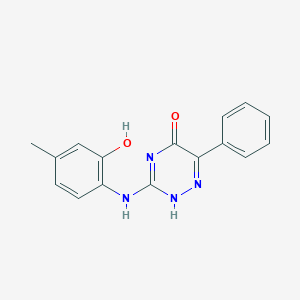
3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a hydroxy-methylanilino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxy-4-methylaniline with a suitable triazine precursor under controlled conditions. One common method involves the use of a condensation reaction where 2-hydroxy-4-methylaniline is reacted with 6-phenyl-1,2,4-triazin-5-one in the presence of a catalyst such as triethylamine. The reaction is usually carried out in a solvent like diphenyl ether at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes through binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, its ability to undergo redox reactions may contribute to its therapeutic effects by modulating oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-4-methylaniline: A precursor in the synthesis of the target compound.
6-phenyl-1,2,4-triazin-5-one: Another triazine derivative with similar structural features.
2-hydroxy-4-methylquinoline: Shares the hydroxy-methyl substitution pattern but differs in the core heterocyclic structure.
Uniqueness
3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a hydroxy-methylanilino group and a phenyl group. This unique structure imparts specific chemical properties, such as the ability to form stable complexes with metal ions and undergo various chemical reactions, making it valuable in diverse applications.
Propriétés
IUPAC Name |
3-(2-hydroxy-4-methylanilino)-6-phenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-7-8-12(13(21)9-10)17-16-18-15(22)14(19-20-16)11-5-3-2-4-6-11/h2-9,21H,1H3,(H2,17,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSRDNXKBAVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)C(=NN2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2E)-2-[(2-butoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850545.png)
![methyl 4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate](/img/structure/B7850558.png)
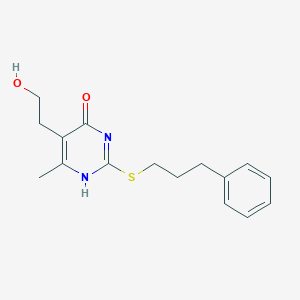
![2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850588.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850591.png)
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850600.png)
![2-[(4-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850608.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850623.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7850626.png)
